molecular formula C32H36O8Si B587143 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside CAS No. 296776-03-9

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

Cat. No. B587143
CAS RN: 296776-03-9
M. Wt: 576.717
InChI Key: YTHDSJIOVBDTQV-HPLFBIAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is a biomedicine product used in the detection and analysis of enzyme activity related to diseases like cancer, diabetes, and viral infections . Through its fluorescent properties, it enables researchers to study the glycosidase enzymes, aiding in drug development and understanding the pathogenesis of various diseases .


Molecular Structure Analysis

The molecular formula of this compound is C32H36O8Si . Its IUPAC name is 7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one .

Scientific Research Applications

Enzymatic Assays for Disease Diagnosis

4-Methylumbelliferyl derivatives are extensively used in the diagnosis of specific lysosomal storage diseases by measuring enzyme activities. For example, these compounds have been utilized in fluorimetric enzyme assays to diagnose Morquio disease type A (MPS IV A), where the enzymatic liberation of the fluorochrome from 4-methylumbelliferyl-beta-D-galactopyranoside-6-sulphate requires the sequential action of galactose-6-sulphate sulphatase and beta-galactosidase. Such assays provide a means for the determination of deficient enzyme activities in patients, thus facilitating diagnosis and carrier detection for diseases like Tay-Sachs disease and Morquio A syndrome (van Diggelen et al., 1990).

Glycosidase Activity Studies

Research on glycosidase specificity and properties has also leveraged 4-methylumbelliferyl-based substrates. These studies have synthesized various beta-galactosides and beta-glucosides derivatives to investigate the specificity of human lysosomal glycolipid hydrolases. Such research aids in understanding the biochemical pathways and enzyme deficiencies linked to different glycolipidoses and other metabolic disorders. The specificity of various beta-D-galactosidases for synthetic D-galactopyranosides has been elucidated using these compounds, which is instrumental in biochemical tests for diseases like Krabbe's disease (Wiederschain GYa et al., 1992).

Research on Binding Properties and Ligand Interactions

The binding properties of 4-methylumbelliferyl derivatives to various proteins, such as peanut agglutinin, have been studied to explore the microenvironment of sugar binding sites on lectin molecules. These studies provide insights into the interaction mechanisms between carbohydrates and proteins, contributing to a broader understanding of cell-cell recognition processes, signal transduction, and the development of biochemical assays for detecting specific biomarkers (de Boeck et al., 1983).

Environmental Microbiology

In the field of environmental microbiology, 4-methylumbelliferyl derivatives have been applied in assays for rapid detection of fecal water pollution. The enzymatic activities of specific glycosidases, indicated by the hydrolysis of these substrates, have been used to assess the level of contamination in water samples, demonstrating the utility of these compounds in monitoring environmental health and safety (Fiksdal et al., 1994).

Future Directions

Given its use in the detection and analysis of enzyme activity related to diseases like cancer, diabetes, and viral infections , 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside could play a significant role in future biomedical research and drug development.

properties

IUPAC Name

7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26-,28+,29+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDSJIOVBDTQV-HPLFBIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858113
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

296776-03-9
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.